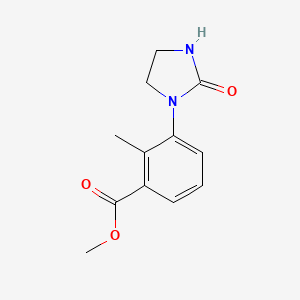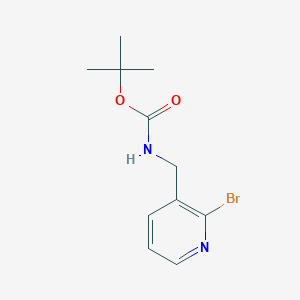![molecular formula C15H13BrN2O3 B13496959 7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester](/img/structure/B13496959.png)
7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a heterocyclic compound that features a pyrido[3,4-b][1,4]oxazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and benzyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-b][1,4]oxazine derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
Benzyl 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of benzyl 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors involved in key biological processes, such as neurotransmitter receptors or kinases.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and differentiation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Shares a similar core structure but lacks the benzyl and carboxylate groups.
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with different substituents.
Uniqueness
Benzyl 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and carboxylate groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H13BrN2O3 |
|---|---|
Peso molecular |
349.18 g/mol |
Nombre IUPAC |
benzyl 7-bromo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C15H13BrN2O3/c16-14-8-12-13(9-17-14)20-7-6-18(12)15(19)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
Clave InChI |
VTBPKGDLFFZAHQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CN=C(C=C2N1C(=O)OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



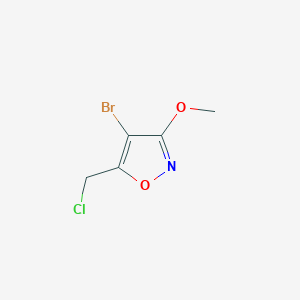

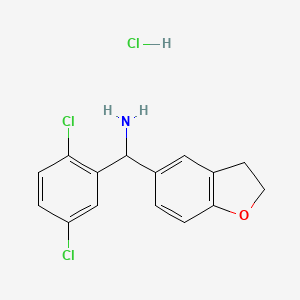
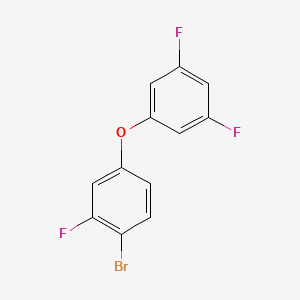
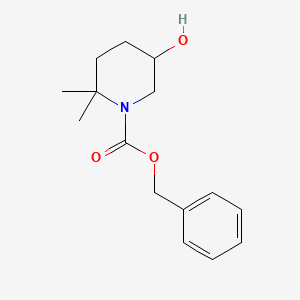
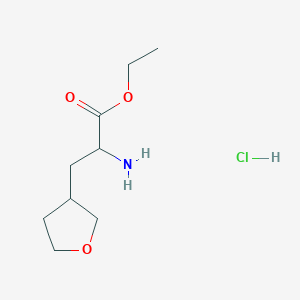
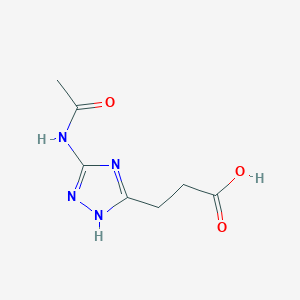
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
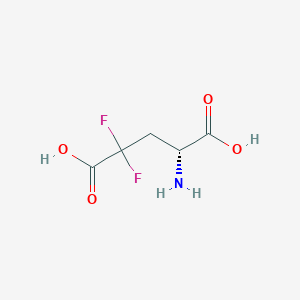
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)

